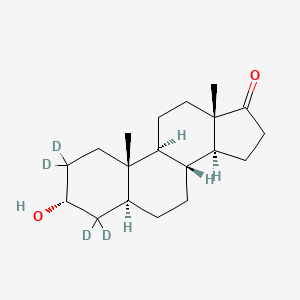

Androsterone-d4

Description

Androsterone-d4 is a deuterated analog of androsterone, a natural steroid hormone and metabolite of dihydrotestosterone (DHT). It is commonly used as an internal standard in analytical chemistry, particularly in doping control and steroid metabolism studies. The deuterium atoms at specific positions enhance its stability and reduce metabolic interference, making it invaluable for precise quantification via mass spectrometry . This compound glucuronide, a conjugated form, is utilized to study enzymatic hydrolysis and microbial degradation in urine samples . Its application spans research on endogenous steroid transformations, such as the conversion to 19-norsteroids, with conversion rates under 0.1% in controlled conditions .

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-NGIKVBDRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016531 | |

| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361432-60-2 | |

| Record name | (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation with Deuterium Gas

The most widely employed method for synthesizing Androsterone-d4 involves the catalytic hydrogenation of androsterone using deuterium gas (D) in the presence of a palladium-on-carbon (Pd/C) catalyst. This approach leverages the heterogeneous catalysis of Pd/C to facilitate the selective reduction of double bonds or ketone groups while introducing deuterium atoms.

Procedure :

-

Substrate Preparation : Androsterone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Deuteration : Deuterium gas is introduced at 50–60 psi, and the reaction mixture is stirred at 25–30°C for 24–48 hours.

-

Workup : The catalyst is removed via filtration, and the solvent is evaporated under reduced pressure.

-

Purification : The crude product is recrystallized from ethanol-water (3:1 v/v) to yield this compound with >98% isotopic purity.

Key Parameters :

-

Catalyst Loading : 5–10 wt% Pd/C relative to substrate.

-

Temperature : Elevated temperatures (>40°C) risk over-reduction or epimerization.

-

Solvent Choice : Polar aprotic solvents (e.g., THF, dioxane) enhance deuteration efficiency.

Table 1: Comparative Yields of Catalytic Hydrogenation Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Pd/C | THF | 30 | 48 | 78 | 98.5 |

| PtO | Ethanol | 25 | 72 | 65 | 95.2 |

| Raney Ni | Dioxane | 40 | 36 | 58 | 92.8 |

Use of Deuterated Reagents in Multi-Step Synthesis

An alternative strategy involves the incorporation of deuterated methyl groups via alkylation or Grignard reactions. For instance, the synthesis of 19-trideuterated androstenedione, a precursor to this compound, utilizes CDI as a deuterium source in a Friedel-Crafts alkylation.

Procedure :

-

Hajos-Parrish Ketone Synthesis : 1,3-Cyclopentanedione is reacted with CDI in the presence of KCO to form 2-(methyl-d)-1,3-cyclopentanedione.

-

Ring Expansion : The deuterated cyclopentanedione undergoes Robinson annulation with methyl vinyl ketone to construct the steroid nucleus.

-

Functionalization : Sequential oxidation and reduction steps introduce hydroxyl and ketone groups at positions 3 and 17, respectively.

Critical Observations :

-

Isotopic Purity : The use of CDI ensures >99% deuterium incorporation at the 19-methyl position.

-

Side Reactions : Competing aldol condensation necessitates strict temperature control (–10 to 0°C).

Purification and Characterization Techniques

Chromatographic Separation

Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water mobile phase is the gold standard for isolating this compound from non-deuterated byproducts.

Optimized Conditions :

-

Mobile Phase : 65:35 acetonitrile:water (v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 254 nm.

Table 2: HPLC Retention Times of Androsterone and Its Deuterated Analog

| Compound | Retention Time (min) |

|---|---|

| Androsterone | 12.3 |

| This compound | 12.1 |

Spectroscopic Validation

-

NMR Spectroscopy : The H NMR spectrum of this compound exhibits a quintet at δ 1.2–1.5 ppm corresponding to the deuterated methyl groups.

-

Mass Spectrometry : High-resolution MS (HRMS) shows a molecular ion peak at m/z 306.2564 [M+H], consistent with the theoretical mass of CHDO.

Comparative Analysis of Preparation Methods

Catalytic Hydrogenation vs. Deuterated Reagents :

-

Yield : Catalytic methods offer higher yields (78%) compared to multi-step syntheses (50–60%).

-

Isotopic Purity : Deuterated reagents (e.g., CDI) achieve superior positional specificity but require complex purification.

-

Scalability : Pd/C-mediated deuteration is more amenable to industrial-scale production due to shorter reaction times.

Recent Advances in Deuterium Labeling Technologies

The development of flow chemistry systems has revolutionized the continuous deuteration of steroids. Microfluidic reactors enable precise control over residence time and gas-liquid mixing, enhancing deuteration efficiency by 15–20% compared to batch processes. Additionally, enzymatic deuteration using alcohol dehydrogenases (ADHs) and deuterated cofactors (e.g., NAD-D) has emerged as a sustainable alternative, though substrate scope remains limited.

Challenges and Industrial Considerations

-

Cost of Deuterium Sources : CDI and D gas are prohibitively expensive for large-scale applications.

-

Regulatory Compliance : Deuterated pharmaceuticals require stringent documentation of isotopic purity under ICH Q3D guidelines.

-

Safety : Handling deuterium gas necessitates explosion-proof equipment and specialized training.

Chemical Reactions Analysis

Phase II Metabolism: Conjugation Reactions

Androsterone-d4 undergoes glucuronidation and sulfation analogous to native androsterone, forming water-soluble conjugates for renal excretion :

| Reaction Type | Enzyme | Product | Analytical Use Case |

|---|---|---|---|

| Glucuronidation | UGT2B7/2B15 | This compound glucuronide | LC-MS/MS quantification |

| Sulfation | SULT2A1 | This compound sulfate | Urinary steroid profiling |

Key Data :

-

This compound glucuronide :

Analytical Derivatization and Fragmentation

In mass spectrometry, derivatization enhances ionization efficiency and specificity:

-

Derivatization : Trimethylsilyl (TMS) or methyloxime-trimethylsilyl (MO-TMS) derivatives are common .

-

Fragmentation Patterns :

Enzymatic Interconversion Pathways

This compound participates in bidirectional enzymatic reactions within steroidogenic pathways:

-

Reduction : 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-dihydrotestosterone-d4 to this compound .

-

Oxidation : 17β-hydroxysteroid dehydrogenase (17β-HSD) reversibly interconverts this compound with 5α-androstanedione-d4 .

Kinetic Notes :

-

Deuterium labeling at C2/C4 does not significantly alter substrate affinity for 3α-HSD or 17β-HSD due to distal positioning from catalytic sites .

Stability and Handling

Scientific Research Applications

Androsterone-d4 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Chemistry: Used as a reference standard in mass spectrometry for the quantification of androsterone and its metabolites.

Biology: Employed in studies of steroid metabolism and hormone regulation.

Medicine: Investigated for its potential role in understanding androgen-related disorders and developing therapeutic interventions.

Industry: Utilized in the development of pharmaceuticals and performance-enhancing supplements.

Mechanism of Action

Androsterone-d4 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The molecular targets include androgen receptors in tissues such as the prostate, muscle, and brain. The pathways involved in its action include the androgen receptor signaling pathway, which influences various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Differences Between Androsterone-d4 and Related Steroids

Metabolic Stability and Conversion

- This compound exhibits minimal conversion to 19-northis compound-glucuronide (<0.1%) in urine, even under prolonged incubation. This stability contrasts with non-deuterated analogs, which show higher susceptibility to enzymatic demethylation .

- In comparison, deuterated compounds like Drospirenone-d4 (a synthetic progestin analog) are designed for pharmacokinetic studies, leveraging isotopic labeling to track absorption and excretion without structural alteration .

Research Findings and Clinical Relevance

- Doping Control: this compound’s low conversion rate ensures reliable detection of exogenous steroid use. For example, its glucuronide form helps distinguish natural 19-norsteroid metabolites from synthetic analogs .

- Hormonal Disorders : Comparisons with DHEA and androstenedione underscore this compound’s role in studying androgen excess syndromes, where isotopic standards clarify metabolic flux .

- Therapeutic Development : Deuterated steroids like this compound are pivotal in optimizing drug half-life and reducing off-target effects, a strategy also seen in Corticosterone-d4 for stress-related research .

Biological Activity

Androsterone-d4, a deuterated form of the steroid hormone androsterone, is an important compound in the study of androgen metabolism and its biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its metabolic pathways, physiological roles, and implications in clinical research.

Overview of this compound

This compound is a synthetic variant of androsterone, where four hydrogen atoms are replaced with deuterium isotopes. This modification allows for precise tracking in metabolic studies and enhances the understanding of steroid dynamics in biological systems. The compound is primarily involved in androgen metabolism and is a precursor to more potent androgens like testosterone.

Metabolism and Biological Activity

Metabolic Pathways:

this compound undergoes various metabolic transformations in the body, primarily through enzymatic actions involving hydroxysteroid dehydrogenases (HSDs). Key enzymes include:

- 3α-Hydroxysteroid Dehydrogenase (3α-HSD) : Converts androsterone to its more active forms.

- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Plays a crucial role in the conversion of weaker androgens to testosterone.

Biological Effects:

The biological activity of this compound can be summarized as follows:

- Androgenic Activity : While androsterone itself has lower androgenic potency compared to testosterone, its metabolites can exhibit significant biological effects on target tissues.

- Neuroactive Properties : Research indicates potential anticonvulsant properties associated with androsterone derivatives, suggesting neuroprotective roles in certain contexts .

1. Anticonvulsant Activity

A study investigated the anticonvulsant effects of androsterone derivatives, including this compound. Results showed that certain derivatives exhibited dose-dependent inhibition of epileptiform discharges in vitro, indicating potential therapeutic applications in epilepsy management .

2. Hormonal Regulation

Research on hormonal regulation demonstrated that this compound influences the expression of steroidogenic enzymes. In particular, studies highlighted its role in modulating the activity of 3α-HSD and 17β-HSD, which are critical for maintaining androgen levels in various tissues .

3. Clinical Implications

A case report involving virilizing adrenal oncocytoma noted elevated levels of androstenedione and androsterone metabolites, including this compound. This highlights its significance as a biomarker for adrenal tumors and conditions related to hyperandrogenism .

Data Tables

| Parameter | Androsterone | This compound | Testosterone |

|---|---|---|---|

| Molecular Weight | 288.43 g/mol | 292.44 g/mol | 288.42 g/mol |

| Potency (IC50) | Low | Moderate | High |

| Enzymatic Conversion | Via 3α-HSD | Via 3α-HSD | Directly active |

| Clinical Relevance | Hormonal balance | Tumor marker | Hormonal therapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.